![molecular formula C18H20O6 B1149164 5,7,4'-Tri-O-methylcatechin CAS No. 105330-59-4](/img/structure/B1149164.png)
5,7,4'-Tri-O-methylcatechin
Overview
Description
5,7,4’-Tri-O-methylcatechin is a flavonoid compound found in the wood of Acacia catechu (L.F.) Willd . It has a molecular formula of C18H20O6 and a molecular weight of 332.35 .
Molecular Structure Analysis
The 5,7,4’-Tri-O-methylcatechin molecule contains a total of 46 bonds. There are 26 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 4 ethers (aromatic) .Physical And Chemical Properties Analysis
5,7,4’-Tri-O-methylcatechin has a molecular formula of C18H20O6 and a molecular weight of 332.35 . It appears as a powder .Scientific Research Applications
Antimicrobial Applications
“5,7,4’-Tri-O-methylcatechin” has shown potential as an antimicrobial agent. In a study examining the antimicrobial activity of leaf extracts from the Ficus benghalensis var. krishnae, a tree endemic to India, “5,7,4’-Tri-O-methylcatechin” was identified as one of the bioactive components . The study found that this compound demonstrated potential as an antimicrobial drug candidate against Bacillus subtilis and the pathogenic species, Bacillus anthracis .
Natural Compound in Acacia catechu
“5,7,4’-Tri-O-methylcatechin” is a flavonoid compound found in the wood of Acacia catechu (L.F.) Willd . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects. This suggests potential applications in health and wellness products.
Future Directions
A recent study has shown that 5,7,4’-Tri-O-methylcatechin demonstrated potential as an antimicrobial drug candidate when molecular docking was performed against target proteins from Bacillus subtilis as well as the pathogenic species, Bacillus anthracis . Future research will involve in vivo experiments to confirm these findings .
properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCDLSKTYUDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,7,4'-Tri-O-methylcatechin | |
CAS RN |
105330-59-4 | |
Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | 3,3'-Dihydroxy-4',5,7-trimethoxyflavan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030664 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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